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Compound of Interest

Compound Name: UMA4118

Cat. No.: B15606672

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on UM4118, a
novel copper ionophore, and its mechanism of inducing cuproptosis, a specialized form of
copper-dependent cell death, in the context of Acute Myeloid Leukemia (AML). The following
sections detail the quantitative data from preclinical studies, elucidate the experimental
protocols used to characterize UM4118, and visualize the core signaling pathways involved in
its mechanism of action.

Quantitative Data Summary

UMA4118 was developed through the optimization of a hit compound, S767, identified in a
phenotypic screen of 56 primary AML patient samples. The optimization resulted in a more
potent and specific molecule. The sensitivity of AML cells to UM4118, particularly those with
SF3B1 mutations, is a key finding of the foundational research.
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Experimental Protocols

The characterization of UM4118 involved a series of sophisticated experimental procedures to
identify its mechanism of action and its selectivity for specific AML subtypes.

High-Throughput Chemical Screening

A library of 10,000 compounds was screened against a panel of 56 genetically diverse primary
AML specimens to identify molecules with heightened activity against poor-prognosis AML,
particularly those with splicing factor 3b subunit 1 (SF3B1) mutations.[1][2] This phenotypic
screen led to the identification of the initial hit compound, S767.

Structure-Activity Relationship (SAR) Studies

Following the identification of S767, SAR studies were conducted to optimize the hit
compound. This process involved synthesizing and testing analogs of S767 to improve its
potency, specificity, and reduce genotoxicity, ultimately leading to the development of UM4118.

[1][2]

CRISPR-Cas9 Loss-of-Function Screen
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To elucidate the mechanism of action of UM4118, a CRISPR-Cas9 loss-of-function screen was
performed. This genetic screen helped to identify genes whose loss sensitized cells to
UMA4118-induced cell death. The screen revealed that iron-sulfur cluster (ISC) deficiency
enhances copper-mediated cell death.[1][2] Specifically, the loss of the mitochondrial ISC
transporter ABCB7 was found to be synthetically lethal with UM4118 treatment.[1][2]

Cell Viability and Apoptosis Assays

Standard cell viability assays were used to determine the half-maximal inhibitory concentration
(IC50) of UM4118 and S767 across various AML patient samples. These assays quantified the
dose-dependent effect of the compounds on cell survival.

Gene Expression and Protein Analysis

Reverse transcription PCR was utilized to analyze the mRNA levels of genes of interest, such
as ABCBY7, in different cell lines. Western blotting would have been used to assess the protein
levels of key components of the cuproptosis pathway, such as DLAT, to confirm the mechanism
of cell death.

Signaling Pathways and Molecular Mechanisms

The foundational research on UM4118 has elucidated a detailed molecular pathway for its
induction of cuproptosis in AML cells, with a particular vulnerability identified in SF3B1-mutated
leukemia.

UM4118 as a Copper lonophore

UMA4118 functions as a copper ionophore, a molecule that facilitates the transport of copper
ions across cellular membranes, leading to an increase in intracellular copper concentration.
This disruption of copper homeostasis is the initiating event in its cytotoxic activity.[1][2]
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UMA4118 facilitates copper transport into the cell.

The Cuproptosis Pathway Induced by UM4118

The excess intracellular copper, shuttled by UM4118, directly triggers cuproptosis. This process
involves the copper-dependent oligomerization of lipoylated proteins of the tricarboxylic acid
(TCA) cycle, leading to proteotoxic stress and ultimately, cell death. Key proteins identified in
the UM4118-induced pathway include DLAT, LIAS, and LIPT1.[1]
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Core mechanism of UM4118-induced cuproptosis.

Synthetic Lethality with SF3B1 Mutation and ISC
Deficiency

A pivotal finding is the synthetic lethal interaction between UM4118 and SF3B1 mutations in
AML. The research demonstrates that SF3B1 mutations lead to the missplicing and
downregulation of ABCB7, a mitochondrial transporter essential for the maturation of cytosolic
iron-sulfur cluster (ISC) enzymes.[1][2] This pre-existing ISC deficiency in SF3B1-mutated cells
creates a specific vulnerability to copper-induced cell death, as copper overload is also known
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to destabilize ISC-containing proteins. The combined effect of ISC pathway disruption and
copper overload leads to enhanced cuproptosis.
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Synthetic lethality of UM4118 in SF3B1-mutated AML.

Conclusion

The foundational research on UM4118 establishes it as a potent copper ionophore that
selectively induces cuproptosis in AML cells, particularly those harboring SF3B1 mutations. The
mechanism is underpinned by a synthetic lethal interaction involving the drug-induced copper
overload and a pre-existing deficiency in the iron-sulfur cluster pathway caused by the SF3B1
mutation. These findings provide a strong rationale for the further development of UM4118 as a
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targeted therapy for a genetically defined subset of AML patients and highlight SF3B1
mutations as a potential biomarker for copper ionophore-based treatments.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute
myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

o 2. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute
myeloid leukemia - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Foundational Research on Cuproptosis Induction by
UM4118: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606672#foundational-research-on-cuproptosis-
induction-by-um4118]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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